![molecular formula C20H16N6S B12529722 4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- is a complex organic compound known for its potential neuroprotective properties. This compound has been studied for its ability to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is implicated in ischemia-induced cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- involves several steps. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reductive amination typically involves reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reductive amination and substitution can produce different substituted pyrimidine and benzothiazole compounds .
科学的研究の応用
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- has several scientific research applications:
Neuroprotection: It has been shown to inhibit the JNK signaling pathway, promoting cell survival after cerebral ischemia.
Pharmacology: The compound is studied for its potential use in developing drugs for neurodegenerative diseases and ischemic conditions.
Biochemistry: It serves as a tool for studying the JNK pathway and its role in cell death and survival.
作用機序
The compound exerts its effects by inhibiting the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. This inhibition prevents the phosphorylation of c-Jun, a key step in the pathway that leads to cell death. By blocking this pathway, the compound promotes cell survival, particularly in neurons affected by ischemic conditions .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- is unique due to its specific inhibition of the JNK pathway, which is not a common feature among similar compounds. This specificity makes it a valuable compound for neuroprotective research and potential therapeutic applications .
特性
分子式 |
C20H16N6S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile |
InChI |
InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26)/b19-15- |
InChIキー |
AVLYNJZZQYEFEA-CYVLTUHYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N/C(=C(\C#N)/C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2 |
正規SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


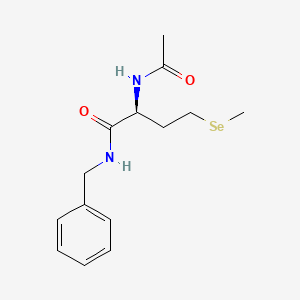
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)
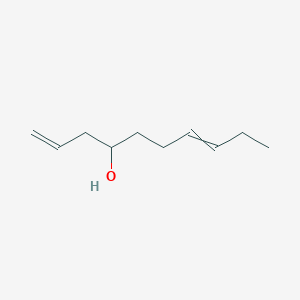


![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
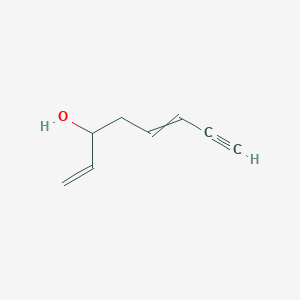
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
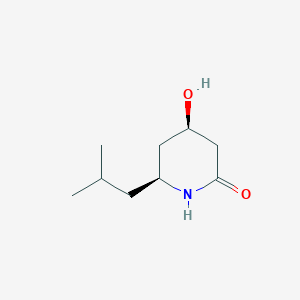
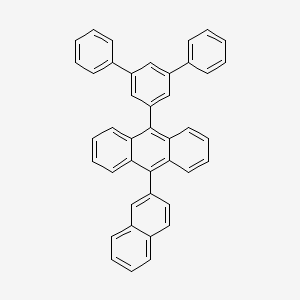
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
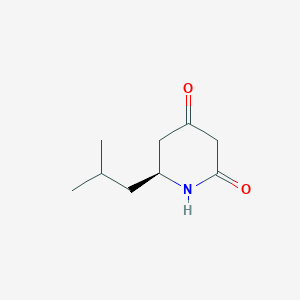

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
